molecular formula C₂₇H₂₇N₃O₂ B141844 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol CAS No. 147315-50-2

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Cat. No.: B141844
CAS No.: 147315-50-2
M. Wt: 425.5 g/mol
InChI Key: LEVFXWNQQSSNAC-UHFFFAOYSA-N
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Description

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: is an organic compound that belongs to the class of phenolic triazines This compound is characterized by the presence of a triazine ring substituted with two phenyl groups and a phenol group that is further substituted with a hexyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride with aniline derivatives, under controlled conditions.

    Substitution with Phenyl Groups: The triazine ring is then substituted with phenyl groups through nucleophilic aromatic substitution reactions.

    Introduction of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution.

    Etherification: The final step involves the etherification of the phenol group with hexyl bromide in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The phenyl groups and the hexyl ether can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Halogenated or nitrated phenolic triazines.

Scientific Research Applications

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which may contribute to its therapeutic effects.

    Signal Transduction: It may modulate signal transduction pathways by interacting with cellular receptors and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-4-[(hexyl)oxy]-phenol: Similar structure but with a different substitution pattern on the phenol ring.

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(methyl)oxy]-phenol: Similar structure but with a shorter alkyl ether chain.

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(octyl)oxy]-phenol: Similar structure but with a longer alkyl ether chain.

Uniqueness

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is unique due to its specific substitution pattern and the presence of a hexyl ether group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-hexoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-2-3-4-11-18-32-22-16-17-23(24(31)19-22)27-29-25(20-12-7-5-8-13-20)28-26(30-27)21-14-9-6-10-15-21/h5-10,12-17,19,31H,2-4,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVFXWNQQSSNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051299
Record name 2-(4,6-Diphenyl-s-triazin-2-yl)-5-hexyloxyphenol
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Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147315-50-2
Record name Tinuvin 1577
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147315-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147315502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4,6-Diphenyl-s-triazin-2-yl)-5-hexyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.907
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-HYDROXY-4-HEXYLOXYPHENYL)-4,6-DIPHENYL-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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